molecular formula C12H12N2O2 B15364842 2-Amino-3-ethylquinoline-6-carboxylic acid

2-Amino-3-ethylquinoline-6-carboxylic acid

Cat. No.: B15364842
M. Wt: 216.24 g/mol
InChI Key: ZIYBOMUDLOTIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-ethyl-6-Quinolinecarboxylic acid is a quinoline derivative with significant applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-ethyl-6-Quinolinecarboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis often begins with quinoline or its derivatives as the starting material.

  • Functionalization: The quinoline ring undergoes functionalization to introduce the amino group at the 2-position and the ethyl group at the 3-position.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-ethyl-6-Quinolinecarboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.

  • Substitution: Reagents like thionyl chloride (SOCl₂) and acyl chlorides are used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Amine derivatives.

  • Substitution: Ester and amide derivatives.

Scientific Research Applications

2-Amino-3-ethyl-6-Quinolinecarboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and as a potential inhibitor for various enzymes.

  • Medicine: It has shown potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-3-ethyl-6-Quinolinecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Quinaldic acid

  • 4-Hydroxy-2-quinolones

  • 3-Quinolinecarboxylic acid derivatives

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-amino-3-ethylquinoline-6-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-2-7-5-9-6-8(12(15)16)3-4-10(9)14-11(7)13/h3-6H,2H2,1H3,(H2,13,14)(H,15,16)

InChI Key

ZIYBOMUDLOTIMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.